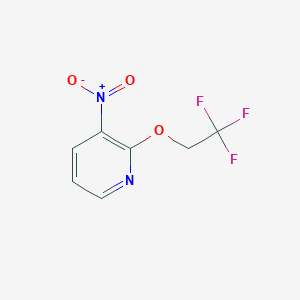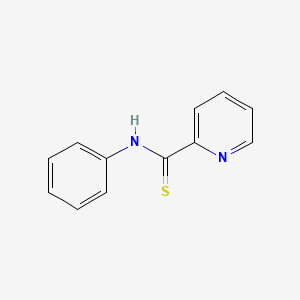![molecular formula C19H12BrClN4O3S2 B11711619 N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11711619.png)
N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound that features a benzothiadiazole core, bromine, and chlorobenzenesulfonamido groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of bromine and chlorobenzenesulfonamido groups through electrophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine and chlorobenzenesulfonamido groups.
Substitution: Electrophilic and nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Applications De Recherche Scientifique
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiadiazole derivatives and sulfonamido-substituted benzamides. Examples include:
- N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-BROMO-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
- N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-CHLORO-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Propriétés
Formule moléculaire |
C19H12BrClN4O3S2 |
|---|---|
Poids moléculaire |
523.8 g/mol |
Nom IUPAC |
N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C19H12BrClN4O3S2/c20-11-4-9-15(25-30(27,28)13-7-5-12(21)6-8-13)14(10-11)19(26)22-16-2-1-3-17-18(16)24-29-23-17/h1-10,25H,(H,22,26) |
Clé InChI |
KNAYOBVVUXPXHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=C(C=CC(=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11711547.png)

![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)
![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11711574.png)


![N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11711585.png)
![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)


![3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenylquinolin-2(1H)-one](/img/structure/B11711605.png)
